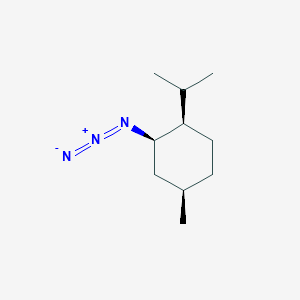

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane

Beschreibung

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is a chemical compound characterized by its unique structure, which includes an azido group attached to a cyclohexane ring

Eigenschaften

Molekularformel |

C10H19N3 |

|---|---|

Molekulargewicht |

181.28 g/mol |

IUPAC-Name |

(1R,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |

InChI-Schlüssel |

JWXCHQXAHQOURC-OPRDCNLKSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C |

Kanonische SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane typically involves the azidation of a suitable precursor. One common method is the reaction of (1R,2R,4R)-1-isopropyl-4-methylcyclohexanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods

While specific industrial production methods for (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: Various nucleophiles depending on the desired substitution product.

Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

Reduction: (1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by the electronic properties of the azido group, which make it highly reactive towards dipolarophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R,4R)-1-Isopropyl-4-methylcyclohexanol: The precursor to (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane.

(1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane: The reduction product of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane.

(1R,2R,4R)-Limonene-1,2-diol: A structurally similar compound with different functional groups.

Uniqueness

The uniqueness of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane lies in its azido group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations, such as click chemistry and the synthesis of nitrogen-containing heterocycles.

Biologische Aktivität

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is a synthetic organic compound distinguished by its azido functional group (-N₃) attached to a cyclohexane framework. The stereochemistry at the chiral centers (1, 2, and 4) contributes to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and potential therapeutic applications.

Synthesis

The synthesis of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane typically involves several steps:

- Preparation of the Cyclohexane Derivative : Starting from commercially available cyclohexane derivatives.

- Introduction of the Azido Group : The azide can be introduced via nucleophilic substitution reactions.

- Purification : The compound is purified using techniques such as chromatography.

The azido group in (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is known for its ability to participate in click chemistry reactions, making it a valuable building block in drug discovery and development. Its biological activities may include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with azido groups can exhibit antibacterial properties by interfering with bacterial cell wall synthesis.

- Cytotoxicity : The compound may display cytotoxic effects against various cancer cell lines, although specific data on (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is limited.

Case Studies

Recent studies have highlighted the potential of azide-containing compounds in various therapeutic contexts:

- Inhibition of Viral Proteases : Similar azide compounds have shown promise in inhibiting viral proteases, particularly in the context of SARS-CoV-2 research. For example, molecular modeling studies indicate that azido derivatives can bind effectively to the active sites of viral proteases, potentially blocking their activity and preventing viral replication .

- Anticancer Properties : Research into structurally related compounds has demonstrated that azide functionalities can enhance the selectivity and potency of anticancer agents by promoting targeted delivery to tumor cells .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Azido-3-methylcyclohexane | Azido group on a cyclohexane ring | Moderate antibacterial activity |

| 2-Azido-N-isopropylacetamide | Azido group attached to an amide | Antiviral properties |

| 3-Azidopiperidine | Azido group on a piperidine ring | Potential neuroactive effects |

| 5-Azidovaleric acid | Azido group on a linear carbon chain | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.